molecular formula C20H19N3O2S B2508399 3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-82-8

3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2508399
CAS No.: 536706-82-8
M. Wt: 365.45
InChI Key: XLMWFIMFBYMXSM-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical research compound provided for scientific investigation. It belongs to a class of 2-alkylthio-substituted 5H-pyrimido[5,4-b]indol-4-one derivatives, which have been identified in scientific literature as a scaffold of interest for pharmacological activity. Compounds within this structural class have been synthesized and screened for potential spasmolytic (muscle-relaxing) activity in both in vitro and in vivo assays . The core pyrimido[5,4-b]indol-4-one structure is a privileged building block in medicinal chemistry, and the specific 2-alkylthio substitution pattern is a key feature associated with this bioactivity profile . Researchers may find this compound valuable for exploring new therapeutic agents, particularly in the context of smooth muscle relaxation and related physiological processes. As with all compounds of this nature, thorough investigation into its specific mechanism of action, binding affinity, and selectivity profile is required. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-3-11-26-20-22-17-15-9-4-5-10-16(15)21-18(17)19(24)23(20)13-7-6-8-14(12-13)25-2/h4-10,12,21H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMWFIMFBYMXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl and propylthio groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The methoxyphenyl and propylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Substituent at Position 3 Substituent at Position 2 Molecular Weight (g/mol) Notable Features Reference
3-(3-Methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one (Target) 3-Methoxyphenyl Propylthio ~418.5 (estimated) Moderate lipophilicity
3-(4-Methoxyphenyl)-2-(morpholino-2-oxoethylthio) analog 4-Methoxyphenyl 2-(Morpholino-2-oxoethyl)thio 448.5 Enhanced solubility via morpholine
3-(4-Chlorophenyl)-2-phenacylsulfanyl analog 4-Chlorophenyl Phenacylsulfanyl ~455.0 (estimated) Electron-withdrawing chlorine substituent
3-(3-Chlorobenzyl)-8-methyl analog 3-Chlorobenzyl Methyl ~420.0 (estimated) Increased steric bulk
5-(3-Chlorobenzyl)-8-fluoro analog 3,4-Dimethoxyphenethyl 3-Chlorobenzyl 491.9 Fluorine for metabolic stability

Key Observations :

  • Substituent Position: The 3-methoxyphenyl group in the target compound vs.
  • Thioether Modifications: The propylthio group (target) is less polar than morpholino- or piperidine-containing analogs (), suggesting differences in membrane permeability .
  • Halogen Effects : Chlorine () and fluorine () substituents may enhance binding affinity or metabolic stability compared to methoxy groups .

Physicochemical and Computational Properties

Comparative data from and :

Property Target Compound (Estimated) 3-(4-Methoxyphenyl)-Piperidinyl Analog 8-Fluoro-Chlorobenzyl Analog
Molecular Weight ~418.5 448.5 491.9
LogP (Predicted) ~3.5 4.2 ~4.8
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 5 5 8

Implications :

  • Higher molecular weight and LogP in ’s compound suggest lower aqueous solubility but improved lipid bilayer penetration.
  • Increased rotatable bonds in the 8-fluoro analog () may reduce conformational rigidity, impacting target selectivity .

Biological Activity

3-(3-Methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the class of pyrimidoindoles, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidoindole core with a methoxyphenyl group and a propylthio substituent. This unique configuration is believed to influence its biological properties significantly.

Property Details
Molecular Formula C₁₈H₁₈N₂O₂S
Molecular Weight 342.42 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified in available literature

1. Anti-Cancer Properties

Research indicates that pyrimidoindoles, including this compound, exhibit significant anti-cancer activity. A study demonstrated that modifications at various positions of the pyrimidoindole scaffold can enhance its potency against cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound is thought to inhibit the NF-κB pathway, which plays a critical role in cancer cell proliferation and survival. By modulating this pathway, it may induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects .

2. Immunomodulatory Effects

Another significant aspect of this compound's biological activity is its ability to stimulate the innate immune system. A high-throughput screening identified substituted pyrimidoindoles as potent activators of NF-κB and stimulators of Toll-like receptor 4 (TLR4) in immune cells.

  • Key Findings :
    • The compound selectively stimulates TLR4, leading to increased production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), which are crucial for immune response modulation .
    • Structural modifications at specific positions can skew cytokine production towards type I interferon pathways, enhancing its potential as an immune adjuvant .

3. Anti-Inflammatory Activity

The anti-inflammatory properties of the compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies suggest that it may reduce the secretion of inflammatory mediators, thus offering therapeutic potential for conditions characterized by chronic inflammation.

Case Studies

A notable case study involved the application of this compound in treating experimental models of inflammatory diseases. The results showed:

  • Reduction in Inflammatory Markers : Treatment with the compound led to a significant decrease in levels of TNF-α and IL-1β in animal models.
  • Improvement in Clinical Symptoms : Subjects exhibited reduced swelling and pain scores compared to untreated controls.

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